![molecular formula C18H16N4O4S B2367812 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034323-49-2](/img/structure/B2367812.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that combines structural elements from indoles, thienopyrimidines, and amides. This combination of structures allows for a rich array of chemical reactivity and potential biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps:
Synthesis of 2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidine Intermediate
This is often achieved via the cyclization of an appropriate thienoamide precursor under acidic conditions.
Conditions: Often carried out at elevated temperatures in the presence of a strong acid like sulfuric acid.
Formation of the Indole-2-carboxamide Precursor
This involves the preparation of 6-methoxyindole-2-carboxylic acid, followed by its activation (using agents like thionyl chloride) to form the corresponding acyl chloride.
Conditions: Typically performed under inert atmosphere conditions (e.g., nitrogen) to prevent unwanted side reactions.
Coupling Reaction
The final step involves the coupling of the activated 6-methoxyindole-2-carboxylic acid derivative with the ethylated thienopyrimidine intermediate under basic conditions.
Conditions: Commonly carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale production of this compound would likely follow similar synthetic steps but would be optimized for cost, yield, and safety. Advanced techniques such as flow chemistry and continuous processing might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound may undergo oxidation at the indole nitrogen or the methoxy group.
Common reagents: Potassium permanganate, hydrogen peroxide.
Reduction
Reduction can occur at the carbonyl groups of the thienopyrimidine moiety.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution
Electrophilic aromatic substitution is possible on the indole ring.
Common reagents: Halogens, nitration mixtures.
Major Products Formed
Oxidation: : Formation of N-oxides or carboxylated derivatives.
Reduction: : Formation of alcohol or amine derivatives.
Substitution: : Formation of halogenated or nitro derivatives on the indole ring.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide has a broad range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: : Explored as a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Industry: : Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound can interact with various biological targets, including enzymes and receptors.
It may inhibit enzyme activity by binding to the active site, thus blocking substrate access.
It can modulate receptor activity by mimicking natural ligands, thereby altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide: : Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-benzimidazole-2-carboxamide: : Has a benzimidazole ring instead of an indole, altering its electronic properties and potentially its biological activity.
This uniqueness of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide lies in its distinct combination of functional groups, allowing for diverse reactivity and application potential.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-11-3-2-10-8-14(20-13(10)9-11)16(23)19-5-6-22-17(24)15-12(4-7-27-15)21-18(22)25/h2-4,7-9,20H,5-6H2,1H3,(H,19,23)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHYMDYRCTRBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
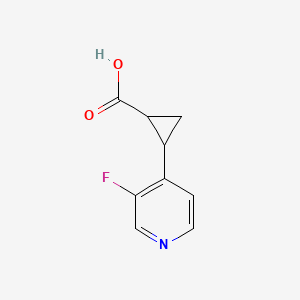
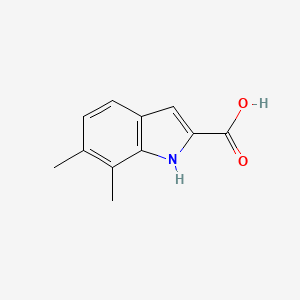
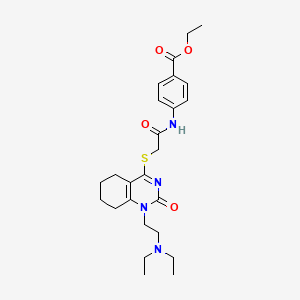
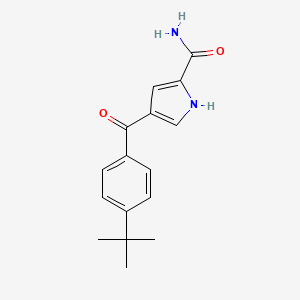
![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]acetamide](/img/structure/B2367737.png)
![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
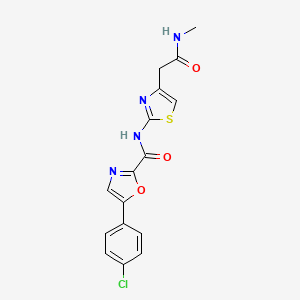
![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)
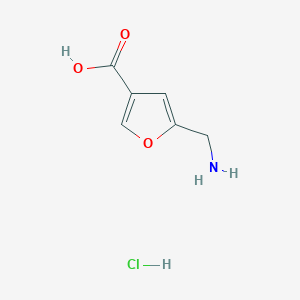
![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)
